molecular formula C11H16ClNO B13248702 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol

2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13248702
M. Wt: 213.70 g/mol
InChI Key: XZQQSPRASLNZOO-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a chlorinated aromatic ring and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 1-(4-chlorophenyl)ethanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-one.

    Reduction: Formation of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-amine.

    Substitution: Formation of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol.

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-chlorophenyl)ethanol: Shares a similar structure but lacks the propan-1-ol moiety.

    1-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl and ethylamine groups but lacks the hydroxyl group.

Uniqueness

2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16ClNO/c1-8(7-14)13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

XZQQSPRASLNZOO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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